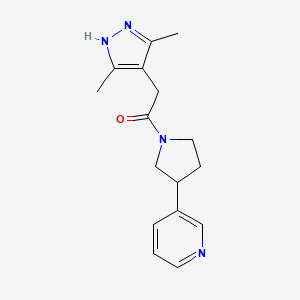![molecular formula C17H29NO4S B6978780 (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone](/img/structure/B6978780.png)
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone is a complex organic compound with a unique spiro structure This compound is characterized by the presence of a spiro linkage between a sulfur-containing ring and a cyclohexyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the spiro linkage through a cyclization reaction. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the spiro structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography. The scalability of the synthesis is crucial for industrial applications, ensuring that the compound can be produced in sufficient quantities for research and commercial use.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur atom or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone has several scientific research applications:
Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: Its potential biological activity is of interest for the development of new pharmaceuticals, particularly in targeting specific enzymes or receptors.
Medicine: The compound may exhibit therapeutic properties, such as anticancer or antimicrobial activity, making it a candidate for drug development.
Industry: Its chemical stability and reactivity can be leveraged in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can inhibit or activate biological pathways. The spiro structure allows for unique binding interactions, potentially leading to high specificity and potency in its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 6-oxa-2-thia-9-azaspiro[4.5]decane-2,2-dione hydrochloride
- 1-(2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Uniqueness
Compared to similar compounds, (2,2-Dioxo-6-oxa-2lambda6-thia-9-azaspiro[45]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone stands out due to its specific spiro linkage and the presence of the trimethylcyclohexyl group
Propiedades
IUPAC Name |
(2,2-dioxo-6-oxa-2λ6-thia-9-azaspiro[4.5]decan-9-yl)-(3,3,5-trimethylcyclohexyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO4S/c1-13-8-14(10-16(2,3)9-13)15(19)18-5-6-22-17(11-18)4-7-23(20,21)12-17/h13-14H,4-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNBAMNFHZQCQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)(C)C)C(=O)N2CCOC3(C2)CCS(=O)(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-propyl-3-[[1-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)ethylamino]methyl]benzamide](/img/structure/B6978698.png)
![N-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-1-(1-methylimidazol-2-yl)ethanamine](/img/structure/B6978704.png)
![3-Cyclopropyl-1-methyl-5-[[1-(4-propan-2-ylphenyl)imidazol-2-yl]sulfonylmethyl]-1,2,4-triazole](/img/structure/B6978712.png)
![N-(2-chloro-4-fluorophenyl)-2-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]benzamide](/img/structure/B6978714.png)
![3-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B6978722.png)
![Tert-butyl 1-[[(1-methylbenzotriazol-5-yl)amino]methyl]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B6978738.png)
![1-[(2-Cyclopropylphenyl)methyl]-3-methylazetidine-3-carboxamide](/img/structure/B6978739.png)
![1-(2-chlorophenyl)-N-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methyl]-1-(4-fluoro-3-methylphenyl)methanamine](/img/structure/B6978745.png)
![4-chloro-3-[(5-cyclopropyl-2-methyl-1,2,4-triazol-3-yl)methylamino]-N-methyl-N-phenylbenzamide](/img/structure/B6978746.png)
![1-(6-benzyl-3,4a,5,7,8,8a-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-4-yl)prop-2-en-1-one](/img/structure/B6978754.png)
![1-cyclobutyl-1-cyclopentyl-N-[[(2R,3S)-2-(2-methylpyrazol-3-yl)oxolan-3-yl]methyl]methanamine](/img/structure/B6978763.png)


![[3-(2,2-Difluoroethyl)-3-methylazetidin-1-yl]-(1-methylpyrrol-2-yl)methanone](/img/structure/B6978797.png)
